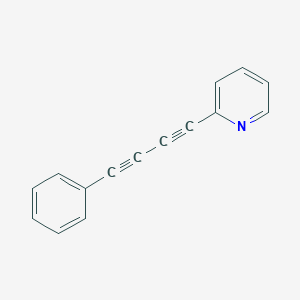

2-(4-Phenylbuta-1,3-diyn-1-yl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

117635-47-9 |

|---|---|

Molecular Formula |

C15H9N |

Molecular Weight |

203.24 g/mol |

IUPAC Name |

2-(4-phenylbuta-1,3-diynyl)pyridine |

InChI |

InChI=1S/C15H9N/c1-2-8-14(9-3-1)10-4-5-11-15-12-6-7-13-16-15/h1-3,6-9,12-13H |

InChI Key |

APCQLLKPMAPFDL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CC#CC2=CC=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Phenylbuta 1,3 Diyn 1 Yl Pyridine

Direct Synthetic Approaches

Direct methods for the synthesis of 2-(4-phenylbuta-1,3-diyn-1-yl)pyridine primarily involve the formation of the carbon-carbon bond between the pyridine (B92270) ring and the butadiyne chain in the final step. Cross-coupling reactions are the most prominent in this category.

Cross-Coupling Reactions

Cross-coupling reactions are a powerful tool in organic synthesis for the formation of C-C bonds. The Sonogashira and Cadiot-Chodkiewicz couplings are particularly relevant for the synthesis of diynes.

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. rsc.orgwikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. rsc.orgwikipedia.org For the synthesis of this compound, this would involve the coupling of a 2-halopyridine with phenylbutadiyne or the coupling of 2-ethynylpyridine (B158538) with a halo-substituted phenylacetylene (B144264).

The reaction is versatile and can be carried out under mild conditions, making it suitable for the synthesis of complex molecules. rsc.org The choice of palladium catalyst, copper source, base, and solvent can influence the reaction's efficiency. Common palladium catalysts include complexes with phosphine (B1218219) ligands such as tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]). wikipedia.orglibretexts.org

A plausible synthetic route would be the reaction of 2-bromopyridine (B144113) with 1-phenylbuta-1,3-diyne. The latter can be synthesized from phenylacetylene through oxidative coupling or other methods. The reaction conditions would typically involve a palladium catalyst like Pd(PPh₃)₂Cl₂, a copper(I) salt such as CuI, and an amine base like triethylamine (B128534) in a suitable solvent.

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product |

| 2-Bromopyridine | 1-Phenylbuta-1,3-diyne | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | THF/DMF | This compound |

| 2-Iodopyridine | 1-Phenylbuta-1,3-diyne | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | This compound |

This table represents hypothetical reaction conditions based on general Sonogashira coupling principles.

Research on the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes has demonstrated the robustness of this method for creating C-C bonds at the pyridine ring, achieving moderate to excellent yields. scirp.org This supports the feasibility of applying this reaction to the synthesis of the target molecule.

The Cadiot-Chodkiewicz coupling is another key reaction for the synthesis of unsymmetrical diynes. rsc.orgwikipedia.org It involves the reaction of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base. rsc.orgwikipedia.org This method is highly selective for the formation of the cross-coupled product. wikipedia.org

In the context of synthesizing this compound, this reaction could be employed by coupling 2-ethynylpyridine with a 1-halo-2-phenylethyne, or by reacting phenylacetylene with a 2-(bromoethynyl)pyridine. The reaction is typically catalyzed by copper(I) salts like cuprous chloride or bromide in the presence of an amine base. rsc.orgacs.org

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| 2-Ethynylpyridine | 1-Bromo-2-phenylethyne | CuCl | Ethylamine | Methanol (B129727) | This compound |

| Phenylacetylene | 2-(Bromoethynyl)pyridine | CuBr | Piperidine | THF | This compound |

This table represents hypothetical reaction conditions based on general Cadiot-Chodkiewicz coupling principles.

The Cadiot-Chodkiewicz coupling provides an efficient route to unsymmetrical diynes and has been widely used in the synthesis of various complex molecules. nih.gov

Hypervalent Iodine Reagent Mediated Alkyne-Transfer Reactions

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis due to their unique reactivity and environmentally friendly nature. acs.orgnih.gov They can act as electrophilic synthons for the transfer of various functional groups, including alkynes. nih.govnih.gov Ethynyl-substituted hypervalent iodine reagents, such as ethynylbenziodoxol(on)es (EBX), are stable and effective for the alkynylation of nucleophiles. nih.gov

Precursor Synthesis and Functional Group Interconversions

An alternative approach to the synthesis of this compound involves the initial formation of the butadiyne backbone, followed by its attachment to the pyridine ring.

Terminal Alkyne Coupling for Butadiyne Formation

The butadiyne core of the target molecule can be synthesized through the oxidative coupling of terminal alkynes. The Glaser coupling, and its modifications like the Hay and Eglinton reactions, are classic methods for the homocoupling of terminal alkynes to form symmetrical 1,3-diynes. nih.govwikipedia.org

For instance, the phenylbutadiyne precursor could be synthesized through the Glaser coupling of phenylacetylene. This reaction is typically carried out in the presence of a copper(I) salt, a base, and an oxidant such as oxygen. wikipedia.org

| Reactant | Catalyst System | Base | Oxidant | Product |

| Phenylacetylene | CuCl | TMEDA | O₂ (air) | 1,4-Diphenylbuta-1,3-diyne |

| Phenylacetylene | Cu(OAc)₂ | Pyridine | - | 1,4-Diphenylbuta-1,3-diyne |

This table represents typical conditions for Glaser and Eglinton couplings.

Once the symmetrical 1,4-diphenylbuta-1,3-diyne is formed, subsequent chemical modifications would be necessary to introduce the pyridine ring, which falls outside the direct scope of this section but highlights the importance of precursor synthesis. A more direct precursor approach would involve the synthesis of an unsymmetrical butadiyne with a functional group that can be converted to or coupled with a pyridine ring.

Deprotection and Cyclization Sequences

The synthesis of asymmetric conjugated diynes such as this compound often culminates in a deprotection step to reveal the terminal alkyne. This is a crucial final step in multi-step synthetic sequences where a protecting group is used to prevent unwanted side reactions of the terminal alkyne's acidic proton. The most common protecting groups for this purpose are silyl (B83357) ethers, particularly the trimethylsilyl (B98337) (TMS) or triisopropylsilyl (TIPS) groups.

A plausible synthetic route would involve the coupling of a silyl-protected phenylacetylene with a halo-substituted pyridine alkyne (or vice-versa), followed by the removal of the silyl group. For instance, a precursor like 2-((4-phenyl-4-(trimethylsilyl)buta-1,3-diyn-1-yl)pyridine would be subjected to a deprotection reaction to yield the final product.

Detailed Research Findings

While specific literature detailing the deprotection of a direct precursor to this compound is not prevalent, the deprotection of analogous silyl-protected diynes is extensively documented. The conditions can be adapted for this specific synthesis.

One of the most common reagents for removing silyl groups is tetra-n-butylammonium fluoride (B91410) (TBAF). nih.gov The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. The fluoride ion has a high affinity for silicon, leading to the cleavage of the silicon-carbon bond.

Alternatively, basic conditions can be employed. A solution of potassium carbonate in methanol is often effective for the removal of TMS groups from alkynes. This method is mild and suitable for molecules with base-sensitive functional groups. A procedure using K2CO3 in a mixture of methanol and dichloromethane (B109758) has been reported for the deprotection of a silyl-protected butadiyne precursor. rsc.org

The following table summarizes common deprotection conditions applicable to the synthesis of this compound from a silyl-protected precursor.

| Reagent | Solvent(s) | Typical Conditions | Selectivity Notes |

| Tetra-n-butylammonium fluoride (TBAF) | THF | Room temperature, 1-2 hours | Highly effective for most silyl groups (TMS, TES, TBS, TIPS). Potential for side reactions if other fluoride-sensitive groups are present. nih.gov |

| Potassium Carbonate (K2CO3) | Methanol/DCM | Room temperature, 1-3 hours | Mild conditions, particularly effective for TMS group removal. rsc.org |

| Hydrogen Fluoride-Pyridine (HF·pyr) | THF/Pyridine | 0 °C to room temperature | Can be used for selective deprotection depending on the silyl group's steric bulk. gelest.com |

| Zinc Bromide (ZnBr2) / Water | Dichloromethane (CH2Cl2) | 45-50°C, 3 hours | A Lewis acid-based method that can offer different selectivity compared to fluoride or base-mediated methods. lookchem.com |

Regarding cyclization sequences , for the specific structure of this compound, an intramolecular cyclization involving the butadiyne chain is not a typical or expected reaction following deprotection under the standard conditions described above. The linear conjugated diyne system is generally stable. While cyclization reactions involving pyridinium (B92312) salts and other activated pyridine derivatives are known, they represent different synthetic pathways and are not characteristic of the final deprotection step in the synthesis of this target molecule. researchgate.netnih.gov The primary transformation in this final stage is the removal of the protecting group to yield the terminal alkyne.

Despite a comprehensive search for spectroscopic data, specific experimental values for the ¹H NMR, ¹³C NMR, 2D NMR, Infrared (IR), and Raman spectra of the chemical compound this compound are not available in the public domain through the conducted searches.

Detailed scholarly articles and spectroscopic databases were queried for the synthesis and characterization of this specific molecule. However, these searches did not yield any publications containing the explicit experimental data required to fulfill the detailed outline provided in the user's request. While information on related pyridine derivatives and phenylbutadiyne compounds is available, this data is not directly applicable to the unique structure of this compound.

Therefore, it is not possible to provide the requested in-depth analysis and data tables for the following sections:

Advanced Spectroscopic and Structural Characterization of 2 4 Phenylbuta 1,3 Diyn 1 Yl Pyridine

Vibrational Spectroscopy

Raman Spectroscopic Studies

Without access to primary research articles that have synthesized and characterized this compound, any attempt to generate the requested spectroscopic data would be speculative and would not meet the required standards of scientific accuracy. Further research or access to proprietary chemical databases would be necessary to obtain the specific information needed for this article.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For the compound 2-(4-Phenylbuta-1,3-diyn-1-yl)pyridine, XPS provides valuable insights into the chemical environments of its constituent atoms, primarily carbon and nitrogen.

The analysis involves irradiating the sample with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. The binding energy of each electron is characteristic of the element and its oxidation state.

For this compound, the key XPS regions of interest are the C 1s and N 1s core levels. The high-resolution spectra of these regions can distinguish between the different chemical states of carbon and nitrogen atoms within the molecule.

Carbon (C 1s) Spectrum: The C 1s spectrum of this compound is expected to be complex due to the variety of carbon environments. The structure contains sp-hybridized carbon atoms in the butadiynyl chain, sp²-hybridized carbons in the phenyl and pyridine (B92270) rings, and carbons bonded to nitrogen. These different environments lead to slight shifts in the C 1s binding energies. The phenyl and pyridine ring carbons typically appear at binding energies around 284-285 eV. The carbons of the alkyne chain are expected at a slightly different binding energy, and the carbon atoms directly bonded to the nitrogen in the pyridine ring will show a shift to a higher binding energy due to the electronegativity of the nitrogen atom.

Nitrogen (N 1s) Spectrum: The N 1s spectrum is crucial for confirming the chemical state of the nitrogen atom in the pyridine ring. A detailed analysis of the N(1s) and C(1s) X-Ray Photoelectron Spectroscopy (XPS) can be made by comparing measured XPS with theoretical Sudden Approximation (SA) intensities and theoretical XPS Binding Energies (BEs). nih.govresearchgate.net For pyridine, the N 1s binding energy is typically observed around 399-400 eV. The precise binding energy can provide information about any intermolecular interactions or coordination involving the nitrogen atom. The combination of theoretical and XPS measurements can be used to analyze the XPS relevant to the molecular electronic structure. nih.govresearchgate.net

Hypothetical XPS Data:

| Element | Orbital | Functional Group | Expected Binding Energy (eV) |

| Carbon | C 1s | Phenyl Ring (C-C, C-H) | ~284.8 |

| Carbon | C 1s | Pyridine Ring (C-C, C-H) | ~285.0 |

| Carbon | C 1s | Butadiynyl Chain (C≡C) | ~285.2 |

| Carbon | C 1s | Pyridine Ring (C-N) | ~285.9 |

| Nitrogen | N 1s | Pyridine Ring | ~399.5 |

Table 1. Hypothetical X-ray Photoelectron Spectroscopy (XPS) data for this compound.

Detailed Research Findings:

Although direct XPS studies on this compound were not found, research on related pyridine-containing materials provides valuable comparative data. For instance, studies on nitrogen-doped graphene synthesized from pyridine precursors have identified pyridinic-N species with characteristic N 1s binding energies. researchgate.net Furthermore, XPS has been instrumental in distinguishing different nitrogen species in complex structures like covalent triazine frameworks, demonstrating its power in analyzing the local chemical environment of nitrogen. tudelft.nl The theoretical and experimental XPS analysis of pyridine itself has shown excellent agreement, explaining the broadening of C 1s and N 1s peaks in terms of unresolved binding energies for the different carbon and nitrogen atoms. nih.govresearchgate.net This foundational work underpins the interpretation of XPS spectra for more complex pyridine derivatives like the title compound.

Reactivity and Transformation Pathways of 2 4 Phenylbuta 1,3 Diyn 1 Yl Pyridine

Alkyne Reactivity in Cascade Cyclizations

The conjugated diyne system is particularly prone to participating in cascade cyclization reactions, where a series of intramolecular bond-forming events lead to the rapid construction of complex polycyclic and heterocyclic scaffolds.

The reaction of 1,3-diynes with organoselenium reagents is a powerful method for the synthesis of selenium-containing heterocycles. In a process known as selenocyclization, the electrophilic selenium reagent adds to one of the alkyne units, initiating a cyclization cascade that can involve the other alkyne and potentially other functional groups within the molecule. For instance, related 2-(buta-1,3-diyn-1-yl)aryl esters have been shown to undergo Oxone®-promoted reactions with diorganyl diselenides to form selenophene-fused isochromenones. mdpi.com

Applying this precedent to 2-(4-phenylbuta-1,3-diyn-1-yl)pyridine, treatment with an electrophilic selenium species, such as phenylselenyl chloride (PhSeCl) or a diselenide in the presence of an oxidant, is expected to initiate the cyclization. The reaction would likely proceed through a vinylselenonium ion intermediate, which is then attacked by the pyridine (B92270) nitrogen or a carbon atom of the pyridine ring, leading to the formation of novel selenium-containing heterocyclic systems. The regioselectivity of the initial attack and the subsequent cyclization pathway would be influenced by the reaction conditions and the substitution pattern on both the pyridine and phenyl rings.

Table 1: Plausible Products from Selenocyclization of this compound

| Reagent | Proposed Product Structure | Product Class |

| PhSeCl | Selenophene-fused pyridinium (B92312) salt | Cationic Selenium Heterocycle |

| (PhSe)₂ / Oxidant | Selenophene-fused pyridine | Neutral Selenium Heterocycle |

The hexadehydro-Diels-Alder (HDDA) reaction is a powerful cycloaromatization process that involves the [4+2] cycloaddition of a 1,3-diyne with a third alkyne (a "diynophile") to generate a highly reactive benzyne (B1209423) intermediate. nih.gov This intermediate can then be trapped in situ by a variety of trapping agents to afford complex aromatic and polycyclic compounds.

Recent studies have demonstrated that 2-(1,3-butadiynyl)pyridines can participate in an untethered and formal intermolecular HDDA reaction with alkynylboronates. nih.gov In this transformation, the pyridine nitrogen is thought to act as a Lewis base, forming a noncovalent complex with the boron atom of the alkynylboronate. This pre-organization facilitates the intramolecular cycloaddition to form a benzyne intermediate, which is subsequently trapped. nih.gov

Based on this, this compound is an excellent candidate for participating in such HDDA reactions. The reaction with a suitable diynophile, such as an alkynylboronate or another activated alkyne, would be expected to generate a pyridyl-substituted benzyne. The presence of the phenyl group on the diyne chain would influence the electronics and sterics of the resulting benzyne, potentially leading to regioselective trapping reactions.

Table 2: Potential HDDA Reaction of this compound

| Diynophile | Trapping Agent | Potential Product |

| Alkynylboronate | Furan | Substituted Naphthyridine |

| Dimethyl Acetylenedicarboxylate | Tetraphenylcyclopentadienone | Highly Substituted Biphenyl |

Oxidative Transformations of the Butadiyne Moiety

The electron-rich butadiyne moiety is susceptible to oxidation under various conditions. The outcome of the oxidation is highly dependent on the oxidant used and the reaction conditions. Mild oxidation may lead to the formation of α,β-acetylenic ketones or diones. For example, oxidation with reagents like potassium permanganate (B83412) or ruthenium tetroxide could potentially cleave the triple bonds, leading to the formation of carboxylic acids or their derivatives.

Selective epoxidation of one of the triple bonds could also be envisioned, although this is generally more challenging for alkynes than for alkenes. If achieved, the resulting alkyne epoxide would be a highly reactive intermediate, prone to rearrangement or nucleophilic attack. Ozonolysis of the diyne system would lead to cleavage of the carbon-carbon triple bonds and the formation of carboxylic acids and carbon dioxide.

Functionalization of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center. This allows for a range of functionalization reactions. Protonation with a strong acid will form a pyridinium salt, which can alter the reactivity of the entire molecule by increasing the electron-withdrawing nature of the pyridyl group.

Alkylation of the pyridine nitrogen with alkyl halides will produce quaternary pyridinium salts. The reactivity of these salts will be significantly different from the parent molecule. For instance, the pyridinium ring becomes more susceptible to nucleophilic attack. N-oxidation with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would yield the corresponding pyridine N-oxide. This transformation modifies the electronic properties of the pyridine ring, making the positions ortho and para to the nitrogen atom more susceptible to electrophilic substitution and the ortho positions more acidic and prone to deprotonation.

Nucleophilic and Electrophilic Addition to the Diyne System

The conjugated diyne system of this compound is susceptible to both nucleophilic and electrophilic addition reactions. The regioselectivity of these additions is influenced by the electronic effects of the pyridyl and phenyl substituents.

Nucleophilic Addition: The electron-withdrawing pyridyl group polarizes the diyne system, making the carbon atoms closer to the pyridine ring more electrophilic and thus more susceptible to nucleophilic attack. Soft nucleophiles, such as thiols or amines, can add to the diyne system in a Michael-type fashion. The reaction can proceed in a conjugate manner, with the initial addition occurring at the C-4 position (adjacent to the phenyl group) or the C-2 position (adjacent to the pyridyl group), followed by protonation. The regiochemical outcome will depend on the nature of the nucleophile and the reaction conditions.

Electrophilic Addition: Electrophilic addition to the diyne system, for instance, with halogens or hydrogen halides, is also possible. The reaction would likely proceed through a vinyl cation intermediate. The stability of this intermediate, and therefore the regioselectivity of the addition, would be influenced by the resonance stabilization provided by the phenyl and pyridyl groups. In the case of hydrogen halide addition, the initial protonation is expected to occur at the position that leads to the most stable carbocation. libretexts.org

Table 3: Predicted Regioselectivity of Addition Reactions

| Reagent Type | Reagent Example | Predicted Major Addition Site | Rationale |

| Soft Nucleophile | Thiophenol | C-2 or C-4 | Conjugate addition influenced by the electron-withdrawing pyridine ring. |

| Electrophile | HBr | C-1 or C-3 | Formation of the most stable vinyl cation intermediate. |

Applications of 2 4 Phenylbuta 1,3 Diyn 1 Yl Pyridine in Advanced Materials and Catalysis

Role in Organic Electronics and Optoelectronic Materials

The extended π-conjugation across the phenyl, butadiyne, and pyridine (B92270) components of the molecule imparts favorable electronic and photophysical properties, positioning it as a significant building block for materials used in optoelectronic devices.

The rigid, linear structure of the buta-1,3-diyne unit is highly effective for constructing π-conjugated polymers and oligomers. When incorporated into a polymer backbone, this linker helps to enforce a planar geometry, which can facilitate charge transport. The presence of the pyridine ring serves multiple functions: it modulates the electronic properties of the material, can improve solubility, and provides a site for further functionalization or coordination.

Research into buta-1,3-diyne-based π-conjugated polymers has demonstrated their promise in electronic applications. anl.gov These materials often exhibit desirable frontier molecular orbital energy levels and can be processed from solution. anl.gov The synthesis of oligomers that consist of alternating benzene (B151609) and pyridine rings has also been explored, showing that the inclusion of pyridine building blocks influences the material's absorption spectra. researchgate.net The combination of these principles suggests that 2-(4-phenylbuta-1,3-diyn-1-yl)pyridine is a valuable monomer for creating polymers with tailored electronic characteristics suitable for semiconductor applications. The degree of oligomerization has been shown to directly impact the biological and chemical activities in related pyridine-containing compounds. researchgate.net

The distinct electronic nature of the electron-deficient pyridine ring and the electron-rich phenyl ring, connected by the conjugated diyne bridge, makes this compound and its derivatives suitable for use in optoelectronic devices. Pyridine-containing molecules have been successfully designed and studied as hole-transporting materials (HTMs) for OLEDs. nih.gov These materials often possess appropriate HOMO levels for efficient hole injection from the anode. nih.gov

Similarly, buta-1,3-diyne linkers have been incorporated into high-performance semiconducting polymers for OFETs, where they contribute to stabilizing the material's frontier molecular orbitals and reducing steric torsion, ultimately leading to respectable charge carrier mobilities. anl.gov The structural and electronic attributes of this compound make it a promising precursor for designing new materials for both OLEDs and OFETs, combining the advantageous properties of both the pyridine and butadiyne moieties.

Table 1: Properties of Related Butadiyne-Based Polymers for Optoelectronics

| Polymer Backbone Feature | Target Application | Key Findings |

| 1,4-di(thiophen-2-yl)buta-1,3-diyne | OFETs, OPVs | Achieved hole mobilities approaching 0.1 cm²/(V·s); demonstrated promise of 1,3-butadiyne (B1212363) linkers in semiconducting polymers. anl.gov |

| Pyrene-Pyridine | OLEDs | Materials show suitable HOMO values (~5.6 eV) for hole injection and stable device performance with low-efficiency roll-off. nih.gov |

| Oligo(p-phenylene-m-pyridindiyl) | General Electronics | Cross-conjugation leads to a bathochromic shift in absorption with an increasing number of repeating units. researchgate.net |

Supramolecular Chemistry and Self-Assembly

The directional coordination capability of the pyridine nitrogen atom, combined with the potential for non-covalent interactions involving its aromatic rings, allows this compound to participate in the self-assembly of highly ordered supramolecular structures.

The nitrogen atom of the pyridine ring acts as an effective coordination site for metal ions, enabling the use of pyridine-containing ligands in the construction of coordination polymers and MOFs. nih.govresearchgate.net An isomer, 1,4-di(pyridin-4-yl)buta-1,3-diyne, has been successfully used to prepare a metal-organic framework with nickel(II) nitrate, forming a structure with rhombic cavities. znaturforsch.com This demonstrates that the di(pyridyl)butadiyne scaffold is an excellent linker for creating extended, porous networks.

While this compound itself has only one coordination site, it can function as a terminating ligand in such frameworks, controlling the dimensionality or functionalizing the pore surfaces. Alternatively, it can be modified with additional coordinating groups to act as a multitopic linker. Pyridine-based linkers are versatile in forming a diversity of network topologies, from 2D layers to complex 3D frameworks. nih.gov The choice of metal ion and reaction conditions can further direct the assembly into specific architectures. researchgate.net

The planar phenyl and pyridine rings in this compound are capable of engaging in π-π stacking interactions, which are fundamental to crystal engineering. rsc.org These interactions, where aromatic rings arrange themselves in a face-to-face or parallel-displaced manner, play a crucial role in dictating the packing of molecules in the solid state. nih.gov

In crystals containing both pyridine and other aromatic rings, various stacking configurations are possible, including pyridine-pyridine and pyridine-phenyl interactions. nih.gov The geometry of these interactions is characterized by specific parameters such as the distance between the centroids of the rings and the slip angle. These non-covalent forces, alongside other potential interactions like C-H···π bonds, guide the self-assembly of the molecules into well-defined crystal lattices. researchgate.netresearchgate.net The interplay between different types of stacking can lead to the formation of complex one-dimensional chains or higher-order supramolecular structures. researchgate.net

Table 2: Typical Parameters for π-π Stacking Interactions Involving Pyridine Rings

| Interaction Parameter | Description | Typical Value Range |

| Centroid-to-Centroid Distance (R) | The distance between the geometric centers of the two interacting aromatic rings. | 3.4 - 4.0 Å |

| Interplanar Distance (h) | The perpendicular distance between the plane of one ring and the centroid of the other. | 3.3 - 3.8 Å |

| Slip Distance (r) | The distance between the centroid of one ring and the projection of the other ring's centroid onto its plane. | 1.0 - 2.0 Å |

| Twist Angle (φ) | The angle of rotation of one ring relative to the other in their respective planes. | 0 - 30° |

| Note: Data compiled from general observations in crystallographic studies of pyridine-containing compounds. nih.gov |

The rigidity of the buta-1,3-diyne linker is a key feature that allows this molecule to be used in the construction of shape-persistent architectures, such as macrocycles. researchgate.net Unlike flexible linkers that can lead to molecular collapse, the linear and stiff nature of the diyne unit ensures that the resulting structures have well-defined shapes and sizes with non-collapsible internal cavities.

Structurally related molecules, such as 1,4-bis(phenylbuta-1,3-diyn-1-yl)benzene, have been used to synthesize novel macrocycles. nih.gov In these designs, the conjugated diyne bridge is significantly longer than the backbone it connects, forcing it to adopt a specific, bent conformation. nih.gov The synthesis of such complex molecules often relies on acetylene (B1199291) scaffolding strategies, demonstrating the utility of the phenyl-diyne motif in creating robust and intricate molecular architectures. nih.gov

Information Not Available for this compound in Specified Applications

Following a comprehensive search of scientific literature and databases, specific information regarding the applications of the chemical compound This compound in the requested areas of catalysis and molecular magnetism could not be located. The search encompassed targeted queries for its role in ligand design, alkyne transformations, and molecular spintronics for purely organic systems.

The available research data does not provide specific examples, detailed findings, or data tables concerning the use of this compound in the following contexts:

Molecular Magnetism and Spintronics (Purely Organic Systems):No research could be found that investigates the magnetic properties or potential spintronic applications of purely organic systems based on this compound.

While related compounds containing phenyl, butadiynyl, and pyridine moieties have been studied in various fields of materials science and catalysis, the specific isomer this compound is not prominently featured in the literature for the applications outlined. Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on this subject based on currently available information.

Q & A

Basic: What are the established synthetic routes for 2-(4-Phenylbuta-1,3-diyn-1-yl)pyridine?

Methodological Answer:

The compound is typically synthesized via Rhodium-catalyzed C–C coupling between pyridine derivatives and alkynes. For example, describes a protocol using Rh-N-heterocyclic carbene (NHC) catalysts in benzene (C₆D₆) at 40°C, yielding coupled products like (1Z,3E)-2-(4-phenylbuta-1,3-dien-1-yl)pyridine. Alternative routes include Sonogashira coupling , where terminal alkynes react with halogenated pyridines under palladium/copper catalysis. Key steps involve:

- Purification via column chromatography.

- Monitoring reaction progress using TLC or NMR.

- Confirming regioselectivity through X-ray crystallography or NOESY experiments .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

Essential characterization methods include:

- ¹H/¹³C NMR : Assigns proton environments and confirms conjugation patterns (e.g., diyne vs. diene structures).

- IR Spectroscopy : Identifies alkyne stretches (~2100 cm⁻¹) and pyridine ring vibrations.

- UV-Vis Spectroscopy : Detects π→π* transitions in the conjugated system.

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray Diffraction : Resolves ambiguities in regiochemistry or stereochemistry, as demonstrated in styrylpyridine analogs ( ). Cross-referencing multiple techniques ensures structural accuracy .

Advanced: How do reaction parameters (catalyst, solvent, temperature) influence the yield and selectivity of this compound?

Methodological Answer:

- Catalyst : Rh-NHC catalysts () enhance selectivity for 1,3-diyne coupling over side reactions like cyclization. Lower catalyst loading (e.g., 5 mol%) reduces costs but may slow kinetics.

- Solvent : Non-polar solvents (e.g., benzene) favor coupling by stabilizing π-intermediates. Polar aprotic solvents (DMF, THF) may promote competing pathways.

- Temperature : Elevated temperatures (40–60°C) accelerate coupling but risk thermal decomposition. Lower temperatures improve selectivity for thermodynamically stable products.

- Troubleshooting : Use in-situ monitoring (e.g., NMR tube reactions in C₆D₆) to optimize conditions. Compare turnover frequencies (TOF) across catalysts (, Table S1) .

Advanced: What mechanistic insights explain unexpected byproducts (e.g., 3-phenyl-4H-quinolizine) during synthesis?

Methodological Answer:

Byproducts like 4H-quinolizine () arise from 6π-electrocyclization of conjugated diyne-pyridine intermediates. To mitigate this:

- Kinetic Control : Shorten reaction times to limit cyclization.

- Steric Hindrance : Introduce bulky substituents to destabilize transition states.

- Computational Modeling : Use DFT calculations to predict cyclization barriers (e.g., styrylpyridine analogs in ).

- Isolation Strategies : Employ flash chromatography or crystallization to separate byproducts early .

Advanced: How should researchers handle stability and storage challenges for this compound?

Methodological Answer:

- Storage : Keep in sealed, argon-purged containers at –20°C to prevent oxidation of the diyne moiety. Desiccants (silica gel) prevent hydrolysis ( ).

- Decomposition Signs : Monitor color changes (yellow→brown) or precipitation.

- Handling : Use gloveboxes for air-sensitive steps. Avoid static discharge (ground equipment) as per (P243).

- Stability Testing : Conduct accelerated aging studies (e.g., 40°C/75% RH for 1 week) with HPLC analysis .

Advanced: What strategies validate biological or material science applications of this compound?

Methodological Answer:

- Biological Probes : Functionalize the pyridine ring with fluorophores (e.g., BODIPY) for tracking interactions with enzymes (). Test cytotoxicity via MTT assays.

- Material Science : Study π-stacking in thin films using AFM/XRD . Measure conductivity via four-probe methods.

- Contradiction Resolution : If biological activity conflicts between studies, verify purity (HPLC >99%) and exclude solvent residues (TGA analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.